molecular formula C9H13IN2 B8314658 3-iodo-5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole

3-iodo-5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole

Cat. No. B8314658
M. Wt: 276.12 g/mol
InChI Key: UXBGUEORCFZDCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08658646B2

Procedure details

In a round-bottomed flask, 3-iodo-5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole (642 mg, 2.33 mmol) was dissolved in THF (8.5 ml). The solution was cooled to 0° C. and potassium tert-butoxide (365 mg, 3.26 mmol) was added. The reaction mixture was stirred at 0° C. for 40 min then methyl iodide (0.18 ml, 2.88 mmol) was added dropwise. The reaction mixture was warmed to room temperature and stirred for 1.5 h then quenched with water and extracted with EtOAc (2×). The combined organic layers were washed with water and brine then dried over sodium sulfate, filtered and concentrated. The residue was chromatographed over silica gel with EtOAc/Hexanes (gradient 0-15% EtOAc) to provide 497 mg (74%) of 3-iodo-1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole as a white solid. 1H NMR (CDCl3, 300 MHz): δ (ppm) 3.76 (s, 3H), 2.53 (t, J=6.4 Hz, 2H), 2.11 (s, 2H), 1.58 (t, J=6.6 Hz, 2H), 0.99 (s, 6H).
Quantity
642 mg
Type
reactant
Reaction Step One
Name
Quantity
8.5 mL
Type
solvent
Reaction Step One
Quantity
365 mg
Type
reactant
Reaction Step Two
Quantity
0.18 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[C:10]2[CH2:9][C:8]([CH3:12])([CH3:11])[CH2:7][CH2:6][C:5]=2[NH:4][N:3]=1.[CH3:13]C(C)([O-])C.[K+].CI>C1COCC1>[I:1][C:2]1[C:10]2[CH2:9][C:8]([CH3:12])([CH3:11])[CH2:7][CH2:6][C:5]=2[N:4]([CH3:13])[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
642 mg
Type
reactant
Smiles
IC1=NNC=2CCC(CC12)(C)C
Name
Quantity
8.5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
365 mg
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
0.18 mL
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 40 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred for 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
then quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×)
WASH
Type
WASH
Details
The combined organic layers were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed over silica gel with EtOAc/Hexanes (gradient 0-15% EtOAc)

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
IC1=NN(C=2CCC(CC12)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 497 mg
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.